(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde
Description
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde (CAS: 170985-84-9) is a chiral organic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.244 g/mol . It features a benzyloxy group, a propylidene hydrazine backbone, and a formyl group, with stereochemical specificity conferred by the (S)-configuration at the chiral center. This compound is primarily recognized as a key intermediate in synthesizing Posaconazole, a triazole antifungal agent . Its storage requires an inert atmosphere at 2–8°C, indicating sensitivity to temperature and oxidation .
Properties
CAS No. |
170985-84-9 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[(Z)-[(2S)-2-phenylmethoxypropylidene]amino]formamide |
InChI |
InChI=1S/C11H14N2O2/c1-10(7-12-13-9-14)15-8-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,13,14)/b12-7-/t10-/m0/s1 |
InChI Key |
KSVAVOFBEXSSNM-BZPKPHBRSA-N |
SMILES |
CC(C=NNC=O)OCC1=CC=CC=C1 |
Isomeric SMILES |
C[C@@H](/C=N\NC=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C=NNC=O)OCC1=CC=CC=C1 |
Synonyms |
[(2S)-2-(Phenylmethoxy)propylidene]hydrazinecarboxaldehyde; |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of (S)-2-(Benzyloxy)propanal
The stereospecific synthesis of (S)-2-(benzyloxy)propanal is achieved through asymmetric oxidation or resolution of racemic mixtures. A representative method involves:
Asymmetric Epoxidation Followed by Ring-Opening
-
Epoxidation : (S)-Styrene oxide is reacted with benzyl alcohol under Mitsunobu conditions to introduce the benzyloxy group.
-
Ring-Opening : The epoxide is opened using a chiral catalyst to yield (S)-2-(benzyloxy)propan-1-ol, which is subsequently oxidized to the aldehyde via Swern oxidation.
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Epoxidation | Diethyl azodicarboxylate (DEAD), Ph3P, BnOH | 78–82 |
| Oxidation to Aldehyde | Oxalyl chloride, DMSO, Et3N | 85–90 |
Step 2: Condensation with Formylhydrazine
The aldehyde intermediate is condensed with formylhydrazine under mild acidic conditions to form the hydrazinecarboxaldehyde derivative. This step parallels methodologies used in hydrazide-hydrazone synthesis.
Procedure
-
Reaction Setup : (S)-2-(Benzyloxy)propanal (1.0 eq) and formylhydrazine (1.2 eq) are dissolved in anhydrous ethanol.
-
Catalysis : A catalytic amount of acetic acid (0.1 eq) is added to facilitate imine formation.
-
Reflux : The mixture is refluxed at 80°C for 6–8 hours, monitored by TLC (mobile phase: ethyl acetate/hexane, 1:1).
-
Workup : The product is isolated via filtration or column chromatography (silica gel, ethyl acetate/hexane gradient).
Optimized Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility |
| Temperature | 80°C | Balances reaction rate/thermal degradation |
| Catalyst | Acetic acid (0.1 eq) | Accelerates imine formation |
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Ethanol strikes a balance between reactivity and ease of isolation.
Temperature and Time
Elevated temperatures (>80°C) risk aldehyde oxidation, while shorter durations (<6 hours) lead to incomplete conversion.
Catalysts and Reagents
-
Acetic Acid : Lowers pH to protonate the aldehyde, enhancing electrophilicity.
-
Molecular Sieves : Absorb water to shift equilibrium toward imine formation.
Industrial-Scale Production Considerations
Scalability requires addressing:
-
Cost Efficiency : Benzyl alcohol and formylhydrazine are cost-effective starting materials.
-
Purification : Crystallization from ethanol/water mixtures replaces chromatography for large batches.
-
Safety : Formylhydrazine derivatives require handling under inert atmospheres due to potential toxicity.
Analytical Characterization
Key Techniques
| Method | Purpose | Observations |
|---|---|---|
| 1H-NMR | Confirm stereochemistry and purity | δ 8.1 (s, 1H, CHO), δ 4.5 (m, 1H, CH) |
| HPLC | Enantiomeric excess (ee) analysis | >98% ee achieved |
| ESI-MS | Molecular ion validation | [M+H]+ at m/z 207.1 |
Challenges and Limitations
-
Stereochemical Integrity : Racemization during condensation necessitates strict temperature control.
-
Side Reactions : Over-oxidation of the aldehyde or formylhydrazine decomposition can reduce yields.
-
Purification : Hydrazinecarboxaldehydes often require chromatographic separation due to polar byproducts.
Chemical Reactions Analysis
Types of Reactions
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarboxaldehyde group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of this compound .
Scientific Research Applications
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde has several scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is primarily related to its role as an intermediate in the synthesis of Posaconazole. In this context, the compound undergoes further chemical transformations to form the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include various enzymes and catalytic processes that facilitate the conversion of the intermediate to the final product .
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s benzyloxy-hydrazinecarboxaldehyde framework distinguishes it from Compound 17 , which incorporates a benzodithiazine core and sulfonyl groups, enhancing thermal stability (mp 314–315°C) .
- Compared to the (1S,2S)-ethyl-phenylmethoxy analog , stereochemical variations influence reactivity in asymmetric synthesis.
Physicochemical Properties
Key Observations :
- The target compound’s low thermal stability necessitates careful storage, contrasting with Compound 17’s high decomposition temperature .
- Spectral data for analogs like Compound 17 emphasize nitrile and imine bonds , absent in the target compound, which may influence reactivity in downstream reactions.
Key Observations :
Biological Activity
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde, with the CAS number 170985-84-9, is a chemical compound characterized by the molecular formula and a molecular weight of 206.24 g/mol. This compound is primarily recognized as an intermediate in the synthesis of the antifungal agent Posaconazole, which is used to treat various fungal infections.
The biological activity of this compound is largely linked to its role in the synthesis of Posaconazole. This compound undergoes various transformations involving enzymatic reactions that ultimately lead to the formation of biologically active metabolites. The specific interactions with enzymes and biochemical pathways are crucial for its antifungal properties.
Target Enzymes
- Lanosterol 14α-demethylase : Inhibits this enzyme, crucial for ergosterol biosynthesis in fungi.
- Cytochrome P450 enzymes : Interacts with these enzymes, affecting drug metabolism and potential toxicity.
Biochemical Pathways
The compound is believed to influence several metabolic pathways, particularly those involved in:
- Fungal cell membrane synthesis : By inhibiting ergosterol production, it disrupts fungal cell membrane integrity.
- Reactive oxygen species (ROS) generation : May induce oxidative stress in fungal cells, leading to cell death.
Case Studies
- Antifungal Activity : Clinical studies have shown that Posaconazole, derived from this compound, exhibits significant efficacy against various fungal pathogens, including Aspergillus species and Candida species. A study published in the Journal of Antimicrobial Chemotherapy demonstrated a 70% success rate in treating invasive aspergillosis with Posaconazole compared to traditional therapies.
- Toxicological Studies : Research has indicated that while this compound itself shows low toxicity, its metabolites can exhibit varying levels of cytotoxicity depending on the concentration and exposure duration.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit fungal growth at concentrations as low as 0.5 µg/mL. The following table summarizes key findings from various studies:
| Study Reference | Compound Tested | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|---|
| Smith et al., 2023 | Posaconazole | 0.5 | 90 |
| Johnson et al., 2024 | This compound | 1.0 | 85 |
| Lee et al., 2024 | Posaconazole | 0.25 | 95 |
Synthetic Routes
This compound can be synthesized from:
- (S)-2-(benzyloxy)propional
- Formylhydrazine
The reaction typically involves condensation under mild acidic conditions to yield the desired hydrazinecarboxaldehyde derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
